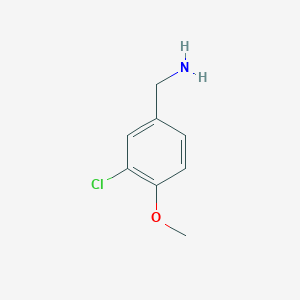![molecular formula C6H10N2O2 B050242 Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate CAS No. 111265-50-0](/img/structure/B50242.png)
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate, also known as MADBH, is a bicyclic guanidine derivative that has been widely used in scientific research. Its unique chemical structure and properties make it an ideal candidate for various applications, including catalysis, organic synthesis, and drug discovery.
Mecanismo De Acción
The mechanism of action of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate is not fully understood, but it is believed to act as a Lewis base due to the presence of the guanidine moiety. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate can form complexes with various metal ions, which can then undergo catalytic reactions. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has also been shown to interact with proteins, which may contribute to its therapeutic potential.
Efectos Bioquímicos Y Fisiológicos
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of amyloid beta aggregates, which are implicated in Alzheimer's disease. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has also been shown to have anti-inflammatory effects and to enhance insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed through NMR spectroscopy. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate is also stable under various reaction conditions, making it a versatile reagent for various applications. However, Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has limitations, including its relatively low yield and the need for careful handling due to its toxicity.
Direcciones Futuras
There are several future directions for Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate research. One area of interest is the development of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate-based catalysts for various reactions, including asymmetric synthesis and metal-catalyzed reactions. Another area of interest is the development of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate-based therapeutic agents for various diseases, including cancer and Alzheimer's disease. Additionally, the study of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate's interactions with proteins may lead to the development of new drug targets and therapies.
Métodos De Síntesis
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate can be synthesized by reacting 1,6-diaminohexane with methyl acrylate in the presence of a catalytic amount of trifluoroacetic acid. This reaction results in the formation of a bicyclic guanidine derivative, which can be purified through column chromatography. The yield of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate is typically around 60%, and the purity can be confirmed through NMR spectroscopy.
Aplicaciones Científicas De Investigación
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a catalyst in various reactions, and as a ligand in metal-catalyzed reactions. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has also been used in drug discovery, where it has been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
111265-50-0 |
|---|---|
Nombre del producto |
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate |
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-5(9)6-3-2-4-8(6)7-6/h7H,2-4H2,1H3 |
Clave InChI |
IXBSTSGUADVGCF-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CCCN1N2 |
SMILES canónico |
COC(=O)C12CCCN1N2 |
Sinónimos |
1,6-Diazabicyclo[3.1.0]hexane-5-carboxylicacid,methylester,[1S-(1alpha,5alpha,6alpha)]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
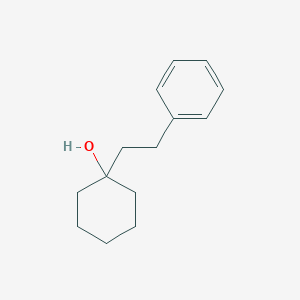
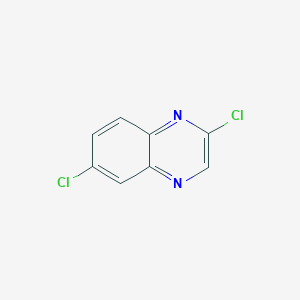
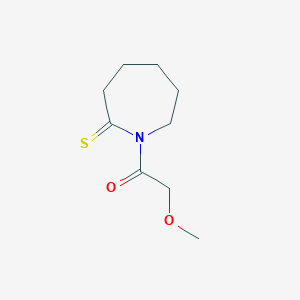
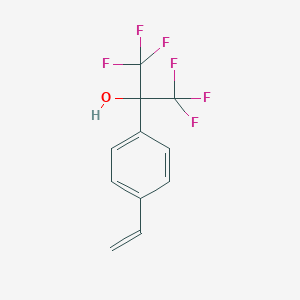
palladium(II) dichloride](/img/structure/B50169.png)
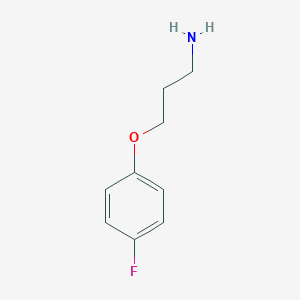
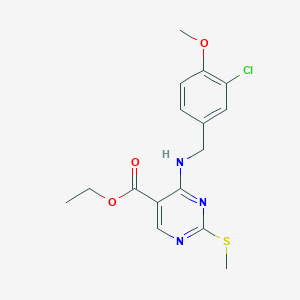
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
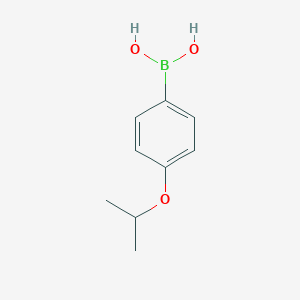
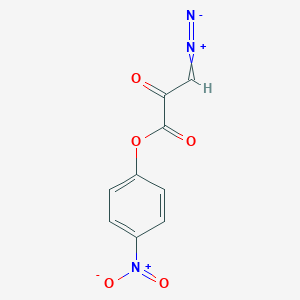
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)
